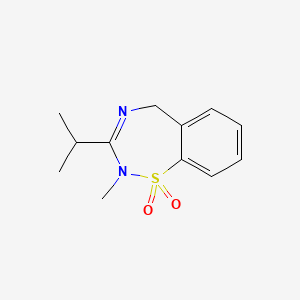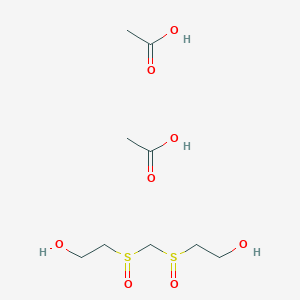
Acetic acid;2-(2-hydroxyethylsulfinylmethylsulfinyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-(2-hydroxyethylsulfinylmethylsulfinyl)ethanol is a complex organic compound that features both carboxylic acid and sulfinyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-hydroxyethylsulfinylmethylsulfinyl)ethanol typically involves multi-step organic reactions. One common method includes the reaction of acetic acid with 2-(2-hydroxyethylsulfinylmethylsulfinyl)ethanol under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced chemical reactors and continuous flow systems to optimize yield and purity. The process often includes purification steps such as distillation or crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-(2-hydroxyethylsulfinylmethylsulfinyl)ethanol can undergo various chemical reactions, including:
Oxidation: The sulfinyl groups can be oxidized to sulfonyl groups.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-(2-hydroxyethylsulfinylmethylsulfinyl)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and potential drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which acetic acid;2-(2-hydroxyethylsulfinylmethylsulfinyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl groups can participate in redox reactions, influencing cellular pathways and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simpler carboxylic acid with widespread use in industry and research.
2-(2-hydroxyethylsulfinylmethylsulfinyl)ethanol: A related compound with similar functional groups but lacking the acetic acid moiety.
Eigenschaften
CAS-Nummer |
51109-26-3 |
|---|---|
Molekularformel |
C9H20O8S2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
acetic acid;2-(2-hydroxyethylsulfinylmethylsulfinyl)ethanol |
InChI |
InChI=1S/C5H12O4S2.2C2H4O2/c6-1-3-10(8)5-11(9)4-2-7;2*1-2(3)4/h6-7H,1-5H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
GMSKAJOITRYKHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C(CS(=O)CS(=O)CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


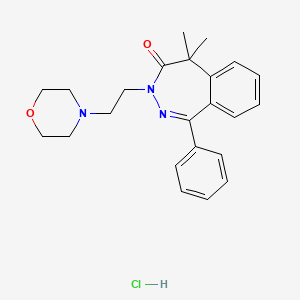
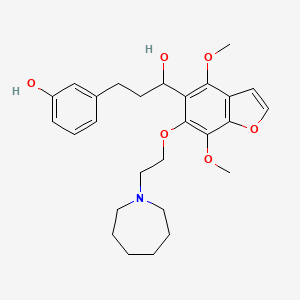
![1,6-Methano[10]annulen-11-one](/img/structure/B14664596.png)

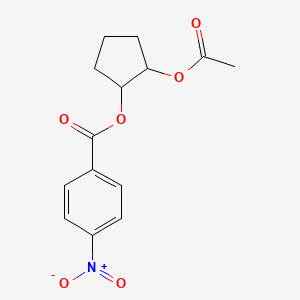
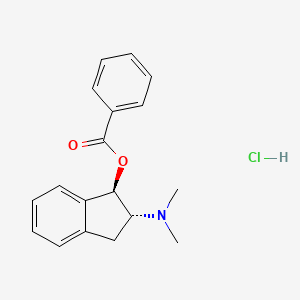
![2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride](/img/structure/B14664621.png)

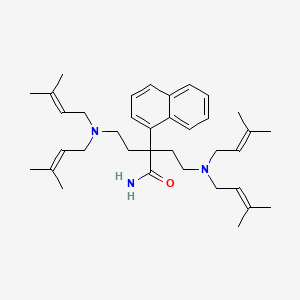
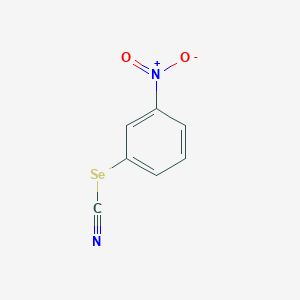

![2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline](/img/structure/B14664671.png)

